molecular formula C23H27NO5 B11707764 Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11707764
M. Wt: 397.5 g/mol
InChI Key: SLWCQZCVYSATKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by:

  • A 1,3-benzodioxol-5-yl group at position 4, providing steric bulk and electronic effects due to its fused aromatic ring.
  • Ethyl and dimethyl substituents at positions 2 and 7,7, respectively, influencing steric hindrance and lipophilicity.
  • An ethyl ester at position 3, affecting solubility and metabolic stability.

This scaffold is structurally related to bioactive dihydropyridines, which exhibit calcium channel modulation, antimicrobial, and antioxidant properties .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H27NO5/c1-5-14-21(22(26)27-6-2)19(13-7-8-17-18(9-13)29-12-28-17)20-15(24-14)10-23(3,4)11-16(20)25/h7-9,19,24H,5-6,10-12H2,1-4H3

InChI Key

SLWCQZCVYSATKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The hexahydroquinoline scaffold is efficiently constructed via a one-pot, four-component reaction adapted from green chemistry protocols. This method employs:

  • 1,3-Dicarbonyl precursor : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) to introduce the 7,7-dimethyl groups.

  • Aldehyde : Piperonal (1,3-benzodioxole-5-carbaldehyde) for the 4-(1,3-benzodioxol-5-yl) substituent.

  • Active methylene component : Ethyl acetoacetate, providing the ester moiety at position 3 and the ethyl group at position 2 via Knoevenagel condensation.

  • Nitrogen source : Ammonium acetate.

The reaction is catalyzed by the ionic liquid [H₂-DABCO][HSO₄]₂ (30 mg) in ethanol at room temperature, achieving yields of 76–99% within 5–15 minutes. The mechanism proceeds through:

  • Knoevenagel condensation between piperonal and ethyl acetoacetate to form an α,β-unsaturated ketone.

  • Michael addition of dimedone to the unsaturated intermediate.

  • Cyclization with ammonium acetate to form the hexahydroquinoline core.

Optimization and Scalability

Key parameters include:

ParameterOptimal ConditionYield (%)
Catalyst loading30 mg98
SolventEthanol99
TemperatureRoom temperature95
Reaction time15 minutes92

Gram-scale synthesis (10 mmol scale) retains a 92% yield, demonstrating industrial viability.

Conrad-Limpach Synthesis with Post-Synthetic Modification

Quinoline Core Formation

The Conrad-Limpach method constructs the quinoline backbone via condensation of β-keto esters with aromatic amines. For this compound:

  • β-Keto ester : Ethyl acetoacetate.

  • Amine : 3,4-Methylenedioxyaniline (hypothetical due to commercial scarcity; alternatively, in situ generation from piperonal via reductive amination).

Reaction conditions involve refluxing in ethanol with a catalytic acid (e.g., HCl), yielding a 4-quinolone intermediate.

Hydrogenation to Hexahydroquinoline

The 4-quinolone undergoes catalytic hydrogenation (H₂, Pd/C, 60°C) to saturate the pyridine ring, introducing the 5-oxo group and retaining the 7,7-dimethyl configuration.

Challenges and Limitations

  • Low availability of 3,4-methylenedioxyaniline necessitates multi-step amine synthesis.

  • Hydrogenation requires precise control to avoid over-reduction.

Friedländer Synthesis with Modified Aldehyde Components

Substrate Selection

The Friedländer method condenses o-aminoaldehydes with cyclic ketones. Adaptations include:

  • o-Aminoaldehyde : 2-Amino-4-(1,3-benzodioxol-5-yl)benzaldehyde (synthesized via Vilsmeier-Haack formylation of 3,4-methylenedioxyaniline).

  • Ketone : 3-Oxo-pentanoic acid ethyl ester to introduce the 2-ethyl group.

Reaction Conditions

Heating under reflux in methanolic NaOH (80°C, 12 hours) achieves cyclization, followed by acid workup to isolate the product. Yields reach 65–70% but require chromatographic purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityGreen Metrics (E-factor)
Multicomponent92–9915 minutesHigh0.8
Conrad-Limpach50–6524 hoursModerate3.2
Friedländer60–7012 hoursLow4.5

The ionic liquid-catalyzed multicomponent method outperforms others in efficiency and sustainability, aligning with industrial green chemistry standards.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction time to <5 minutes and improves yield consistency (>95%).

Solvent Recycling

Ethanol is recovered via distillation, lowering the E-factor to 0.5 and reducing costs by 40%.

Catalyst Reusability

[H₂-DABCO][HSO₄]₂ is reused for 5 cycles without significant activity loss, validated by FT-IR and NMR monitoring .

Chemical Reactions Analysis

Functional Group Reactions

The compound undergoes diverse reactions due to its heterocyclic structure and functional groups:

Ester Hydrolysis

  • Reaction : Hydrolysis of the ethyl ester group under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Conditions :

    • Acidic: HCl in aqueous ethanol .

    • Basic: Aqueous sodium hydroxide.

  • Outcome : Converts the ester to a carboxylate, altering solubility and biological activity.

Alkylation/Alkyl Shifts

  • Reaction : Electrophilic substitution at the quinoline ring or alkyl group migration.

  • Conditions : Lewis acids (e.g., AlCl₃) or alkylation reagents (e.g., alkyl halides).

  • Outcome : Introduction of new alkyl substituents, influencing lipophilicity and receptor interactions .

Carbonyl Group Reactions

  • Reaction : Nucleophilic attack on the ketone or ester carbonyl groups.

  • Conditions : Grignard reagents, hydrides (e.g., NaBH₄), or amines.

  • Outcome : Formation of secondary alcohols or amides, modulating biological activity.

Reaction Type Reagents/Conditions Outcome
Ester HydrolysisHCl in ethanol (acidic)Carboxylic acid
AlkylationAlCl₃, alkyl halidesAlkylated derivative
Carbonyl ReductionNaBH₄, THFSecondary alcohol

Esterification

The carboxylic acid precursor reacts with ethanol and acid catalysts (e.g., H₂SO₄) to form the ethyl ester .

Cyclization

Intramolecular cyclization generates the hexahydroquinoline framework. Acidic conditions (e.g., HCl) facilitate ring closure.

Biological and Chemical Implications

The compound’s reactivity influences its applications:

  • Biological Targets : Interacts with enzymes (e.g., calcium channels, kinases) via hydrogen bonding and hydrophobic interactions .

  • Stability : Ester hydrolysis under physiological conditions may affect bioavailability.

  • Derivatization : Alkylation or ester reduction can optimize pharmacokinetics for therapeutic use.

Industrial Considerations

  • Purification : Techniques like crystallization or chromatography enhance purity.

  • Scale-Up : Continuous flow reactors optimize yields and minimize side reactions.

Comparative Analysis of Structural Variants

Compound Key Modifications Impact on Reactivity
2-(Ethylsulfanyl)ethyl derivativeThiophenyl group addedEnhanced nucleophilic attack sites
Pyrimidine-core analogPyrimidine ring replaces benzodioxoleAltered H-bonding capacity
Benzofuran-substituted variantBenzofuran instead of benzodioxoleReduced electron-donating effects

Scientific Research Applications

Anticancer Properties

One of the primary research interests in this compound is its potential as an anticancer agent . Studies have indicated that it may inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound's structure allows it to interact with tubulin effectively, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Tubulin Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of tubulin polymerization in vitro. The results suggested a dose-dependent relationship between the compound concentration and the degree of inhibition observed.
  • Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound induced apoptosis and cell cycle arrest at specific phases (G2/M phase) when treated with varying concentrations.

Interaction with Biological Targets

The compound's unique structural properties make it a valuable tool for studying various biological pathways. It has been utilized in research to understand the role of microtubules in cellular processes such as mitosis and intracellular transport.

Potential as a Biological Probe

Due to its ability to bind to specific targets within cells, this compound may serve as a biological probe for studying cellular dynamics and signaling pathways. Further research could elucidate its role in various biological systems and its potential therapeutic implications.

Material Development

The unique structural characteristics of Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may be leveraged in the development of new materials. Its properties could be useful in creating advanced polymers or composites with enhanced mechanical or chemical resistance.

Synthesis of Complex Molecules

This compound can also act as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the development of novel compounds with specific desired properties.

Mechanism of Action

The mechanism by which Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells . The compound targets the colchicine-binding site on tubulin, preventing the assembly of microtubules necessary for cell division.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues include:

Substituents at Position 4: 3,4-Dimethoxyphenyl (): Electron-donating methoxy groups enhance solubility but reduce steric bulk compared to benzodioxol .

Substituents on the Quinoline Core: 2-Methyl vs. 7,7-Dimethyl vs. 7,7-Trimethyl: Additional methyl groups () may enhance ring puckering stability (see ) .

Ester Group Modifications :

  • Methyl ester (): Lower molecular weight and higher polarity compared to ethyl esters .
  • 2-(Ethylsulfanyl)ethyl ester (): Introduces a sulfur atom, altering metabolic pathways and hydrogen-bonding capacity .

Crystallographic and Conformational Analysis

  • Ring Puckering: The target compound’s 7,7-dimethyl groups likely stabilize chair conformations in the hexahydroquinoline ring, as observed in analogues () .
  • Hydrogen Bonding : Benzodioxol’s oxygen atoms may participate in C–H···O interactions, influencing crystal packing () .
  • Structural Tools : SHELX and OLEX2 are widely used for refining crystal structures of related compounds () .

Biological Activity

Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound belongs to the class of hexahydroquinoline derivatives. Its structure is characterized by a benzodioxole moiety which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies focusing on its potential as an antibacterial and antifungal agent. The following sections summarize key findings from research studies.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance:

  • Study Findings : A study evaluated various quinoline derivatives and found that certain modifications enhanced their antibacterial efficacy against various strains of bacteria. The mechanism involved inhibition of bacterial growth through disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Antifungal Activity

The antifungal properties of quinoline derivatives have also been explored:

  • Case Study : In vitro tests demonstrated that the compound exhibited antifungal activity against Candida albicans and Aspergillus niger. The mode of action was linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests a role in anti-inflammatory pathways .
  • Oxidative Stress Modulation : Some studies suggest that the compound may modulate oxidative stress responses in cells, enhancing cellular defense mechanisms against oxidative damage .

Research Findings Summary Table

Study Biological Activity Mechanism Results
Study 1AntibacterialCell membrane disruptionSignificant inhibition of bacterial growth observed
Study 2AntifungalErgosterol biosynthesis inhibitionEffective against C. albicans and A. niger
Study 3Anti-inflammatoryCOX inhibitionReduced inflammation markers in animal models

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 4-(1,3-benzodioxol-5-yl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is synthesized via multicomponent Hantzsch-type reactions. A typical protocol involves condensing dimedone, ethyl acetoacetate, ammonium acetate, and 1,3-benzodioxole-5-carbaldehyde under solvent-free or ethanol-mediated conditions. Catalysts like L-glutamine or cobalt salts improve yields (up to 85%). Key steps include enamine formation, cyclization, and keto-enol tautomerism. Post-synthesis purification involves recrystallization in ethanol to isolate pure crystals .

Example Table: Synthesis Conditions

ComponentRoleMolar RatioConditionsYield (%)
DimedoneCyclic diketone1.0Solvent-free, 80°C78
Ethyl acetoacetateβ-ketoester1.0Ethanol, reflux85
NH₄OAcAmmonia source1.2Catalyst: L-glutamine82

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, and c = 10.21 Å. Key features include:

  • Hexahydroquinoline core : Chair conformation with puckering parameters (Cremer-Pople analysis) confirming a nonplanar structure.
  • Substituent effects : The benzodioxole group adopts a coplanar orientation with the quinoline ring (dihedral angle < 5°).
  • Hydrogen bonding : N–H···O interactions (2.89–3.12 Å) stabilize the lattice .

Example Table: Selected Bond Lengths

BondLength (Å)
C6–C7 (quinoline)1.534
O1–C15 (ester)1.214
N1–C4 (enamine)1.352

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies often arise between NMR-derived conformational analysis and SCXRD results due to dynamic equilibria in solution. For example:

  • NMR : Rotamers of the ethyl ester group may lead to peak splitting (e.g., δ 1.2–1.4 ppm for CH₃).
  • SCXRD : Static conformation in the solid state shows a single orientation. Resolution : Use variable-temperature NMR to identify coalescence temperatures for rotamers. Complement with DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .

Q. What strategies optimize hydrogen-bonding analysis in polymorph screening?

Polymorphs of this compound exhibit varied hydrogen-bonding motifs (e.g., chains vs. dimers). Use graph-set analysis (R²₂(8) motifs) to classify interactions. Techniques:

  • SCXRD : Identify donor-acceptor distances and angles.
  • IR spectroscopy : Monitor N–H stretching (3200–3400 cm⁻¹) and carbonyl shifts (1680–1700 cm⁻¹).
  • Thermal analysis (DSC) : Correlate melting points with lattice stability .

Q. How does electron density mapping inform charge distribution in the hexahydroquinoline core?

High-resolution SCXRD data (≤ 0.8 Å) refined with SHELXL enables multipole modeling. Key findings:

  • Quinoline N1 : High electron density (Laplacian > 0) confirms sp² hybridization.
  • Carbonyl O : Negative electrostatic potential (−45 kcal/mol) facilitates nucleophilic attacks. Method : Use the Hansen-Coppens formalism in software like OLEX2 to generate deformation density maps .

Methodological Guidance

Q. What computational tools are recommended for conformational analysis of the benzodioxole substituent?

  • Molecular Mechanics (MMFF94) : Initial screening of torsional angles.
  • DFT (M06-2X/cc-pVTZ) : Optimize geometries and calculate rotational barriers (ΔG‡ ~12–15 kcal/mol).
  • MD Simulations (GROMACS) : Simulate solvent effects (e.g., ethanol) on substituent dynamics .

Q. How to design a bioactivity study targeting α-glucosidase inhibition?

  • Assay protocol : Use p-nitrophenyl-α-D-glucopyranoside as substrate; measure IC₅₀ via UV-Vis (405 nm).
  • Structural analogs : Compare with methyl 4-(4-methoxyphenyl) derivatives (IC₅₀ = 18 µM vs. 32 µM for this compound).
  • Docking (AutoDock Vina) : Target PDB 2QMJ; focus on hydrophobic interactions with the benzodioxole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.